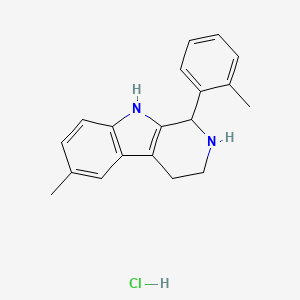

6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Description

6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic β-carboline derivative. The β-carboline core consists of a tricyclic indole-pyridine hybrid, with substitutions at the 1- and 6-positions. The 1-position is substituted with a 2-methylphenyl group, while the 6-position bears a methyl group. The hydrochloride salt enhances aqueous solubility, a common modification for pharmacological applications .

Properties

IUPAC Name |

6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2.ClH/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAJLYXVFBHGJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of 6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be represented by the following formula:

- Molecular Formula : C₁₂H₁₅N

- CAS Number : 529476-77-5

- SMILES Notation : CC1=CC2=C(C=C1)C(=C(C=C2)C)C(N)=C(C)N1

Biological Activity Overview

The biological activity of beta-carbolines, including this compound, has been extensively studied. They are known for various pharmacological effects such as:

- Anticancer Activity : Beta-carbolines exhibit significant antiproliferative effects against several cancer cell lines. Research indicates that modifications in the beta-carboline structure can enhance their cytotoxicity and selectivity towards cancer cells.

- Antimicrobial Properties : Some derivatives have shown promising activity against a range of microbial pathogens.

- Neuroprotective Effects : Certain beta-carbolines have been investigated for their potential in neuroprotection and treatment of neurodegenerative diseases.

Structure-Activity Relationships (SAR)

The biological activity of beta-carboline derivatives is influenced by their structural characteristics. Key findings regarding SAR include:

- Substituent Effects : The presence and position of substituents on the beta-carboline core significantly alter its bioactivity. For example, the introduction of alkyl groups at specific positions can enhance antitumor activity.

- Conformational Flexibility : The flexibility of the tetrahydro-beta-carboline ring system is crucial for binding interactions with biological targets. Studies suggest that certain conformations are more favorable for biological activity.

Table 1: Summary of Biological Activities of Beta-Carboline Derivatives

Case Studies

Several studies have highlighted the potential therapeutic applications of beta-carbolines:

- Anticancer Studies : A study evaluated a series of tetrahydro-beta-carbolines for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific substitutions significantly improved potency with IC50 values as low as 13.61 µM against MCF-7 cells .

- Neuroprotection Research : Another investigation focused on the neuroprotective properties of beta-carbolines. The compounds were tested in models of oxidative stress and showed promise in reducing neuronal damage .

- Antimicrobial Activity : Research demonstrated that certain derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The effectiveness varied based on structural modifications .

Scientific Research Applications

Pharmacological Properties

1. Neuropharmacology:

This compound is classified as a tetrahydro-beta-carboline, which has been studied for its neuroprotective properties. Research indicates that tetrahydro-beta-carbolines can act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Inhibiting MAO-B can lead to increased levels of neuroprotective neurotransmitters like dopamine .

2. Anticancer Activity:

Studies have shown that certain tetrahydro-beta-carbolines exhibit selective cytotoxic effects against tumorigenic cells while sparing normal cells. For instance, compounds in this class have demonstrated the ability to induce non-apoptotic cell death in cancer cells without activating caspases, making them potential candidates for cancer therapy .

3. Insecticidal Properties:

Research has highlighted the insecticidal activity of tetrahydro-beta-carbolines against various pests. Specifically, certain derivatives have been effective against mosquito larvae and aphids, suggesting their utility in agricultural pest management .

Synthesis and Characterization

The synthesis of 6-Methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be achieved through several methods, including electrochemical synthesis in deep eutectic solvents. This method is noted for being environmentally friendly and atom-efficient . Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of tetrahydro-beta-carboline derivatives in models of oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stressors, highlighting their potential in treating neurodegenerative disorders .

Case Study 2: Antitumor Activity

In another research effort, a series of tetrahydro-beta-carboline derivatives were evaluated for their anticancer properties against various cancer cell lines. The findings revealed that some compounds exhibited potent cytotoxicity with minimal effects on normal cells, suggesting a promising therapeutic index for cancer treatment .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with related β-carbolines:

Key Observations :

- Substituent Effects: Methoxy vs. Methyl: Methoxy groups (e.g., in 1-ethyl-6-methoxy derivative) increase polarity and may influence binding affinity to targets like MAO due to electron-withdrawing effects . Aromatic Substitutions: The 2-methylphenyl group in the target compound may introduce steric hindrance compared to smaller substituents like ethyl .

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across cancer cell lines?

- Answer : Cell line-specific factors (e.g., p53 status, ABC transporter expression) influence sensitivity. Perform genomic profiling (e.g., CRISPR screens) to identify resistance mechanisms. Combine with synergy studies (e.g., with cisplatin) to enhance efficacy in resistant models .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

Q. Table 2. Biological Assay Recommendations

| Assay Type | Model System | Key Endpoint | Reference |

|---|---|---|---|

| Neuroprotection | SH-SY5Y + MPP+ | ATP levels (Luminescence) | |

| Receptor Binding | HEK293T + 5-HT2A | Radioligand displacement | |

| Metabolic Stability | Human Liver Microsomes | Half-life (t₁/₂) calculation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.